N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide
Description
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide is an organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .
Properties
IUPAC Name |
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O4/c1-12-3-8-20-18(9-12)25-22(30-20)15-6-7-16(23)17(10-15)24-21(27)14-5-4-13(2)19(11-14)26(28)29/h3-11H,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKNJBMIKIADKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide typically involves a series of organic reactions. The synthetic route may include the following steps:
Formation of the Benzoxazole Ring: This step involves the cyclization of appropriate starting materials under specific conditions to form the benzoxazole ring.
Chlorination: Introduction of the chlorine atom at the desired position on the benzoxazole ring.
Nitration: Introduction of the nitro group on the benzamide moiety.
Coupling Reactions: Coupling of the benzoxazole derivative with the chlorinated and nitrated benzamide under suitable conditions to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction of the nitro group can lead to the formation of amines.
Substitution: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.
Biological Studies: Used in research to understand its interaction with biological targets and pathways.
Industrial Applications: Employed as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide can be compared with other benzoxazole derivatives, such as:
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide: Similar structure but with a fluorine atom instead of a nitro group.
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide: Contains a methoxy group instead of a nitro group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
